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molecular formula C11H10Cl2OS B8406515 6,7-Dichloro-2-ethyl-5-methoxybenzo[b]thiophene

6,7-Dichloro-2-ethyl-5-methoxybenzo[b]thiophene

Cat. No. B8406515
M. Wt: 261.2 g/mol
InChI Key: WZSYDHINFJCPMA-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 2.7 g of 6,7-dichloro-2-ethyl-2,3-dihydro-3-hydroxy-5-methoxy-benzo[b]thiophene in 10 ml of glacial acetic acid containing 3 ml of boron trifluoride etherate is warmed on a steam bath until a clear solution is formed. The mixture is allowed to stand at room temperature for 1 hour and poured into a chilled solution of dilute sodium hydroxide. Extraction with ether, followed by drying over anhydrous magnesium hydroxide and concentrating in vacuo, gives 2.4 g 6,7-dichloro-2-ethyl-5-methoxybenzo[b]thiophene as yellow needles, mp 73°-74.5°.
Name
6,7-dichloro-2-ethyl-2,3-dihydro-3-hydroxy-5-methoxy-benzo[b]thiophene
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]2[CH:9](O)[CH:8]([CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14] |f:1.2,3.4|

Inputs

Step One
Name
6,7-dichloro-2-ethyl-2,3-dihydro-3-hydroxy-5-methoxy-benzo[b]thiophene
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(C2O)CC)C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed on a steam bath until a clear solution
CUSTOM
Type
CUSTOM
Details
is formed
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)CC)C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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